N-(3-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide
Description
N-(3-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a methoxy group at the 4-position and a sulfonamide group linked to a 3-chloro-2-methylphenyl moiety. Sulfonamides are well-documented for their diverse applications, including antimicrobial, anticancer, and receptor modulation activities . The chloro-methylphenyl group is a recurring pharmacophore in bioactive molecules, such as 5-HT3 receptor antagonists and sodium channel blockers .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-12-15(19)8-5-9-16(12)20-24(21,22)18-11-10-17(23-2)13-6-3-4-7-14(13)18/h3-11,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNMOZJVEDKFHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide typically involves the reaction of 3-chloro-2-methylaniline with 4-methoxynaphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of different substituted derivatives, while oxidation and reduction can yield various oxidized or reduced forms of the compound.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death. Additionally, the compound’s structural features allow it to interact with various proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Sulfonamide Derivatives with Aromatic Substitutions
Several sulfonamide derivatives in share structural similarities with the target compound but differ in substituents. For example:
- N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-methoxybenzenesulfonamide hydrochloride (10e) : Contains a methoxy group on a benzene ring rather than naphthalene. Its molecular weight (375.49 g/mol) is lower than the target compound due to the absence of the naphthalene system. The diazepanyl-methyl group may enhance solubility but reduce lipophilicity compared to the chloro-methylphenyl group .
- Molecular weight (379.90 g/mol) is comparable to the target compound .
Naphthalene-Based Sulfonamides
and highlight naphthalene sulfonamides with distinct substituents:
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide : Features a dimethoxyphenyl-ethyl group instead of chloro-methylphenyl. The methoxy groups on both the naphthalene and benzene rings may increase solubility, while the ethyl chain introduces conformational flexibility. Crystal structure analysis reveals intramolecular C-H⋯O hydrogen bonds and π-π interactions, stabilizing the molecule .
- 3-methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide (14d): Contains dual sulfonamide and methoxy groups on naphthalene. This compound’s synthesis via a known method suggests shared reactivity with the target compound .
Key Insight : The target compound’s single methoxy group on naphthalene may balance solubility and steric effects, whereas additional substituents (e.g., in 14d) could complicate synthesis or pharmacokinetics.
Compounds with the N-(3-chloro-2-methylphenyl) Pharmacophore
- 4i (N-(3-chloro-2-methylphenyl) quinoxalin-2-carboxamide): A 5-HT3 receptor antagonist with demonstrated antidepressant and anti-anxiety effects in rodent models. Replacing the sulfonamide with a quinoxaline-carboxamide group alters target selectivity, emphasizing the role of functional groups in receptor binding .
- N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)-[4-[methyl(methylsulfonyl)amino]phenyl]methylene]-hydrazinecarboxamide: A sodium channel blocker from . The hydrazinecarboxamide linkage contrasts with the sulfonamide in the target compound, suggesting divergent mechanisms of action .
Key Insight : The chloro-methylphenyl group is critical for bioactivity across diverse scaffolds, but the sulfonamide moiety in the target compound may confer unique pharmacokinetic or target-binding properties.
Data Table: Structural and Molecular Comparison
Biological Activity
N-(3-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide is a sulfonamide derivative that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthalene ring system substituted with a sulfonamide group, a methoxy group, and a chloromethylphenyl group. This unique structure allows for various interactions with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with target proteins, while the methoxy and chloromethyl groups enhance binding affinity. These interactions can modulate enzyme activity and influence cellular pathways.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including those harboring specific mutations like B-Raf V600E.
Case Study: B-Raf Inhibition
A related study highlighted that sulfonamides could selectively inhibit B-Raf V600E, a common mutation in melanoma. Compounds demonstrated low nanomolar IC50 values and effectively suppressed the proliferation of melanoma cells while exhibiting minimal effects on normal cells. This selectivity indicates potential for targeted cancer therapies .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example:
- Targeted Enzymes : Inhibition of kinases such as B-Raf has been documented.
- Mechanism : Compounds like this compound can disrupt signaling pathways critical for tumor growth.
In Vitro Studies
In vitro assays have demonstrated that this compound induces apoptosis in cancer cell lines. For example:
| Concentration (µM) | % Sub-G1 Phase Cells | % G1 Phase Cells | % G2-M Phase Cells |
|---|---|---|---|
| 10 | 4.3 ± 0.28 | 70.5 ± 2.89 | 25.2 ± 0.07 |
| 20 | 7.25 ± 2.89 | 65.0 ± 3.00 | 27.5 ± 1.00 |
| 30 | 30.6 ± 0.07 | 50.0 ± 4.00 | 20.0 ± 3.00 |
This data suggests that higher concentrations lead to increased apoptotic cell death, indicating the compound's potential as an anticancer agent .
Pharmacokinetic Properties
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:
- Bioavailability : Preliminary studies suggest favorable oral bioavailability.
- Toxicity : The compound exhibits low toxicity profiles in preliminary animal models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
